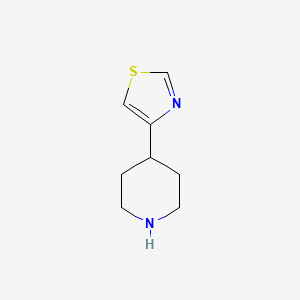

4-(Piperidin-4-yl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMORARINGMZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741670-62-2 | |

| Record name | 4-(1,3-thiazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 4-(Piperidin-4-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperidin-4-yl)thiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique combination of a basic piperidine ring and an aromatic thiazole moiety imparts a desirable physicochemical profile, rendering it a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic signature, and reactivity. Furthermore, this guide delves into the pharmacological significance of this scaffold, supported by an extensive review of its derivatives that have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, analgesic, and antitumor activities. Detailed experimental protocols for synthesis and characterization are provided to enable researchers to effectively utilize this valuable chemical entity in their drug development endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

The confluence of a piperidine and a thiazole ring within a single molecular entity creates a pharmacophore with a compelling set of properties for drug design. The piperidine moiety, a ubiquitous feature in many approved drugs, often serves to enhance aqueous solubility and provides a basic nitrogen center that can be crucial for target engagement through ionic interactions. The thiazole ring, another cornerstone in medicinal chemistry, is a bioisostere of other aromatic systems and is known for its metabolic stability and ability to participate in hydrogen bonding and π-stacking interactions.[1] The linkage of these two rings at the 4-position of the piperidine results in a structure with a defined spatial arrangement, offering a robust platform for the exploration of chemical space in the quest for novel therapeutics. Derivatives of this core structure have shown promise in a multitude of therapeutic areas, underscoring the importance of a thorough understanding of its fundamental properties.[2][3][4]

Physicochemical Properties: A Quantitative Overview

Table 1: Predicted Physicochemical Properties of a Close Analog: 4-Amino-2-(N-Boc-piperidin-4-yl)thiazole

| Property | Predicted Value | Source |

| Boiling Point | 428.4 ± 35.0 °C | [5] |

| Density | 1.211 ± 0.06 g/cm³ | [5] |

| pKa | 3.58 ± 0.10 | [5] |

It is crucial to note that these are predicted values for a derivative and should be used as estimations for the parent compound. The pKa of the piperidine nitrogen in the parent compound is expected to be significantly higher, likely in the range of 8-10, typical for secondary amines.

Synthesis and Reactivity: Building and Modifying the Core

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for the construction of the thiazole ring in this scaffold is the Hantzsch thiazole synthesis.[4][6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a protected piperidine-containing thioamide would be a key starting material.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 2-(Piperidin-4-yl)-thiazole Derivative

The following protocol is adapted from a reported synthesis of a 2-(piperidin-4-yl)-thiazole-4-carboxamide and illustrates the key steps that can be modified for the synthesis of the parent compound.[4]

Step 1: Thioamide Formation

-

To a solution of N-Boc-piperidine-4-carboxamide (1 eq) in anhydrous THF, add Lawesson's reagent (0.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the N-Boc-piperidine-4-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Dissolve the N-Boc-piperidine-4-carbothioamide (1 eq) in absolute ethanol.

-

Add ethyl bromopyruvate (1.1 eq) to the solution.

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford the ethyl 2-(N-Boc-piperidin-4-yl)thiazole-4-carboxylate.

Step 3: Deprotection

-

Dissolve the Boc-protected intermediate in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the final product.

Reactivity Profile

The reactivity of this compound is dictated by the individual characteristics of the piperidine and thiazole rings.

Figure 2: Key reactivity sites and common reactions of the this compound core.

-

Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and N-sulfonylation.[3][10] This provides a convenient handle for further derivatization.

-

Thiazole Ring: The thiazole ring exhibits aromatic character.

-

Electrophilic Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are expected to occur preferentially at the C5 position, which is the most electron-rich carbon.[11]

-

Deprotonation and Nucleophilic Attack: The C2 proton is the most acidic and can be removed by a strong base (e.g., organolithium reagents), generating a nucleophile that can react with various electrophiles. The C2 position is also susceptible to nucleophilic attack, especially if the ring is activated.[11]

-

Spectroscopic and Analytical Characterization

Detailed spectroscopic data for the parent this compound is scarce. However, based on data from its derivatives, the following characteristic signals can be expected.

Table 2: Expected Spectroscopic Features of this compound

| Technique | Expected Features |

| ¹H NMR | - Thiazole protons: Signals in the aromatic region (δ 7.0-9.0 ppm), with the C2-H being the most downfield. The C5-H will also be in this region. - Piperidine protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at C4, attached to the thiazole ring, will likely be a multiplet in the downfield portion of this region. The N-H proton will be a broad singlet, the chemical shift of which will be solvent-dependent. |

| ¹³C NMR | - Thiazole carbons: Resonances in the aromatic region (δ 110-160 ppm). - Piperidine carbons: Signals in the aliphatic region (δ 20-60 ppm). |

| IR | - N-H stretch: A broad absorption in the range of 3200-3500 cm⁻¹. - C-H stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C stretch (thiazole ring): Absorptions in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | - A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns involving the cleavage of the piperidine and thiazole rings. |

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for the analysis of purity and reaction monitoring of piperidinyl-thiazole derivatives is as follows:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

This method should be optimized for the specific compound of interest.

Pharmacological Significance and Applications

The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents. The literature is replete with examples of its derivatives exhibiting potent biological activities.

-

Antimicrobial Agents: Numerous thiazole derivatives, including those with a piperidine moiety, have demonstrated significant antibacterial and antifungal properties.[10][11][12]

-

Analgesic Activity: Derivatives of piperidin-4-one, a precursor to the piperidine moiety, linked to a thiazole ring have shown promising analgesic effects.[2]

-

Antitumor Activity: 2-(Piperidin-4-yl)-thiazole-4-carboxamides have been synthesized and evaluated as analogues of tubulysins, exhibiting moderate antitumor activities.[4]

-

Anti-inflammatory Activity: Thiazolyl amides incorporating a 4-hydroxy-piperidine moiety have been shown to possess anti-inflammatory properties.[13]

The versatility of this scaffold allows for the introduction of various substituents on both the piperidine and thiazole rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the design and synthesis of novel drug candidates. Its favorable physicochemical properties, accessible synthesis, and proven track record in yielding biologically active molecules make it a compelling starting point for drug discovery programs across various therapeutic areas. This technical guide has provided a foundational understanding of its basic properties, synthesis, and reactivity, equipping researchers with the essential knowledge to harness the full potential of this important heterocyclic system. Further exploration and derivatization of this scaffold are poised to yield the next generation of innovative medicines.

References

- 1. sid.ir [sid.ir]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. synarchive.com [synarchive.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Reactions of Piperidines | Ambeed [ambeed.com]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of the 4-(Piperidin-4-yl)thiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(piperidin-4-yl)thiazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of biologically active molecules. Its presence in numerous pharmaceutical agents and clinical candidates underscores its significance in modern medicinal chemistry. This guide provides a comprehensive overview of the synthetic strategies employed to construct this valuable scaffold, with a focus on practical, field-proven insights and the underlying chemical principles.

Strategic Importance in Medicinal Chemistry

The piperidine ring, a ubiquitous feature in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. When coupled with the thiazole moiety, a versatile aromatic heterocycle known for its diverse biological activities, the resulting this compound core offers a unique combination of structural rigidity and functional group handles for further chemical elaboration. This makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2]

Retrosynthetic Analysis: Deconstructing the Scaffold

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection approaches, both of which typically rely on the robust and versatile Hantzsch thiazole synthesis. This classical reaction involves the condensation of a thioamide with an α-haloketone.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for the this compound scaffold.

This analysis highlights the necessity of preparing key piperidine-containing building blocks. Crucially, the secondary amine of the piperidine ring must be protected during the synthesis to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes emerge from the retrosynthetic analysis, each with its own set of advantages and considerations.

Route A: From N-Boc-Piperidine-4-carbothioamide

This approach involves the preparation of a piperidine-4-carbothioamide intermediate, which then undergoes a Hantzsch reaction with an α-haloacetaldehyde equivalent.

Diagram 2: Synthetic Route A

Caption: Synthesis of this compound via the thioamide intermediate.

Step-by-Step Experimental Protocol (Route A):

Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate

-

To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to afford the crude acid chloride.

-

Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amide.

Step 2: Synthesis of tert-Butyl 4-carbamothioylpiperidine-1-carboxylate

-

Dissolve the amide from the previous step (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

Add Lawesson's reagent (0.6 eq) in one portion.

-

Reflux the mixture for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of tert-Butyl 4-(thiazol-4-yl)piperidine-1-carboxylate

-

To a solution of the thioamide (1.0 eq) in ethanol (0.2 M), add ethyl bromopyruvate (1.1 eq).

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the residue by column chromatography to obtain the protected thiazole derivative.[3]

Step 4: Deprotection to this compound

-

Dissolve the Boc-protected thiazole (1.0 eq) in DCM (0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Filter the solid and wash with diethyl ether to obtain the final product as a salt.

Route B: From N-Boc-4-acetylpiperidine

This alternative pathway involves the preparation of an α-haloketone derived from N-Boc-4-acetylpiperidine, followed by its reaction with a simple thioamide, such as thioacetamide.

Diagram 3: Synthetic Route B

Caption: Synthesis of this compound via the α-haloketone intermediate.

Step-by-Step Experimental Protocol (Route B):

Step 1: Synthesis of tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

-

Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in glacial acetic acid (0.3 M).[4]

-

Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature while stirring.

-

A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

-

Stir the mixture at 50-60 °C for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-(thiazol-4-yl)piperidine-1-carboxylate

-

Dissolve the crude α-bromoketone (1.0 eq) and thioacetamide (1.1 eq) in ethanol (0.2 M).

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature and pour it into a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection to this compound

-

Follow the deprotection protocol described in Route A, Step 4.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of the this compound scaffold.

| Step | Reactants | Reagents & Conditions | Typical Yield | Analytical Data (Expected) |

| Route A, Step 2 | N-Boc-piperidine-4-carboxamide | Lawesson's Reagent, THF, reflux | 70-85% | Appearance of C=S stretch in IR, characteristic shifts in ¹H and ¹³C NMR |

| Route A, Step 3 | N-Boc-piperidine-4-carbothioamide, Ethyl bromopyruvate | Ethanol, reflux | 60-75% | Thiazole proton signal (~7-8 ppm) in ¹H NMR, MS confirmation of product mass |

| Route B, Step 1 | N-Boc-4-acetylpiperidine | Br₂, HBr/AcOH | 80-90% (crude) | Disappearance of acetyl protons and appearance of α-bromo methylene protons in ¹H NMR |

| Route B, Step 2 | tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate, Thioacetamide | Ethanol, reflux | 65-80% | Thiazole proton signal (~7-8 ppm) in ¹H NMR, MS confirmation of product mass |

| Final Deprotection | Boc-protected thiazole | TFA, DCM | >90% | Disappearance of Boc protons in ¹H NMR, confirmation of final product by MS and NMR |

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains the most reliable and widely employed method for the construction of the this compound scaffold. The choice between the two primary routes presented here will often depend on the availability of starting materials and the desired substitution pattern on the final molecule. Careful protection of the piperidine nitrogen is paramount for the success of these synthetic sequences. The methodologies outlined in this guide provide a robust foundation for researchers to access this important chemical scaffold and to further explore its potential in the development of novel therapeutic agents.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Piperidinyl Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidinyl Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The confluence of a piperidine ring and a thiazole nucleus gives rise to the piperidinyl thiazole scaffold, a heterocyclic framework that has garnered significant attention in contemporary medicinal chemistry. This unique structural amalgamation bestows upon its derivatives a diverse and potent array of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The inherent features of this scaffold, including its three-dimensional architecture, hydrogen bonding capabilities, and the potential for diverse substitutions, allow for the fine-tuning of its pharmacological profile. This technical guide provides an in-depth exploration of the significant biological activities of piperidinyl thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential.

Anticancer Activity: Targeting Key Pathways in Malignancy

Piperidinyl thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases involved in angiogenesis.[3][4]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A primary mechanism through which certain piperidinyl thiazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][5] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[6] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these derivatives block its phosphorylation and subsequent activation of downstream signaling pathways.[4][5] This disruption of the VEGFR-2 signaling cascade leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and growth.[3]

Caption: VEGFR-2 signaling pathway and its inhibition by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of piperidinyl thiazole derivatives is significantly influenced by the nature and position of substituents on both the piperidine and thiazole rings.

-

Substitution on the Thiazole Ring: The presence of specific aryl groups at the 2-position of the thiazole ring is often crucial for activity. For instance, derivatives with a 4-chlorophenylthiazole moiety have shown potent VEGFR-2 inhibitory activity.[3] The introduction of nitro groups on the phenyl ring can also enhance cytotoxic effects.[3]

-

Piperidine Ring Modifications: Modifications on the piperidine ring can modulate the compound's pharmacokinetic properties and binding affinity. The presence of N-substituted piperidine moieties can influence the overall anticancer activity.[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Treat the cells with various concentrations of the piperidinyl thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Table 1: Anticancer Activity of Representative Piperidinyl Thiazole Derivatives

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| 4d | MDA-MB-231 | VEGFR-2 | 1.21 | [3] |

| 11b | MCF-7 | VEGFR-2/c-Met | Not specified | [5] |

| Compound 23 | MCF-7 | Not specified | 5.71 | [2] |

| Compound 1 | RXF393 (Renal) | Not specified | 7.01 | [8] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The piperidinyl thiazole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[9][10]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key bacterial target for some thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[11][12] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for relieving torsional stress during DNA unwinding. Piperidinyl thiazole derivatives can inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the energy-dependent supercoiling of DNA.[13] This leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Caption: Mechanism of DNA gyrase inhibition by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of piperidinyl thiazole derivatives is dictated by the substituents on the heterocyclic core.

-

Thiazole Ring Substituents: The presence of bulky and lipophilic groups at the 2- and 4-positions of the thiazole ring can enhance antibacterial activity. For example, derivatives with thienyl or quinolinyl moieties have shown significant antimicrobial effects.[9]

-

Piperidine Ring Substituents: The nature of the substituent on the piperidine nitrogen is critical. The incorporation of certain amide or acetamide moieties can lead to potent antimicrobial compounds.[14]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the piperidinyl thiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Table 2: Antimicrobial Activity of Representative Piperidinyl Thiazole and Related Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 16 | E. coli | 1.56 - 6.25 | [9] |

| Compound 43 | A. fumigatus | 0.03 | [9] |

| Compound 3 | P. aeruginosa | 62.5 | [14] |

| Compound 9 | Fungi | 60 - 230 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Piperidinyl thiazole derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[16]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[17][18] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[19] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, piperidinyl thiazole derivatives can reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining gastric mucosal integrity and platelet function.[18]

Caption: Inhibition of the COX-2 pathway by piperidinyl thiazole derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory potency of piperidinyl thiazole derivatives is closely linked to their structural features.

-

Aryl Substituents on Thiazole: The nature of the aryl substituent at the 4-position of the thiazole ring plays a critical role. For example, derivatives with a 4-hydroxyphenyl or a 4-methoxyphenyl group have shown good COX-2 inhibitory activity.[19]

-

Piperidine Moiety: The substitution pattern on the piperidine ring can influence the selectivity and potency of COX inhibition.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the piperidinyl thiazole derivatives or a reference anti-inflammatory drug (e.g., celecoxib) orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).[17]

Table 3: Anti-inflammatory Activity of Representative Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | In Vivo Model | Reference |

| 6l | COX-2/5-LOX | 0.09 (COX-2) | Carrageenan-induced paw edema | [17] |

| 16a | COX-2 | Not specified | Not specified | [20] |

| 6b | COX-2 | 11.65 | Dorsal air pouch model | [19] |

| 24b | COX-1/COX-2 | 4.5 (COX-1), 1.06 (COX-2) | Rat paw edema assay | [19] |

Synthesis of Piperidinyl Thiazole Derivatives: A Representative Protocol

The synthesis of piperidinyl thiazole derivatives often involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound.

General Synthetic Scheme

A representative synthesis could involve the reaction of a piperidine-containing thiourea with a substituted phenacyl bromide to form the piperidinyl thiazole core. Further modifications can be made to the piperidine nitrogen or other positions on the thiazole ring.[21]

Caption: General synthetic pathway for piperidinyl thiazole derivatives.

Step-by-Step Synthesis of a Hydrazinyl Thiazole Derivative of Piperidin-4-one

This protocol is adapted from a published procedure for the synthesis of analgesic piperidinyl thiazole derivatives.[22]

-

Synthesis of the Piperidin-4-one Precursor (PE1): Synthesize the parent piperidin-4-one via a one-pot Mannich condensation reaction.

-

Synthesis of the Thiosemicarbazone Intermediate (PE2): React the piperidin-4-one (PE1) with thiosemicarbazide to form the corresponding thiosemicarbazone derivative.

-

Cyclization to form the Thiazole Ring (PE3-PE9): Cyclize the thiosemicarbazone intermediate (PE2) with an appropriate α-haloketone (e.g., a substituted phenacyl bromide) in a suitable solvent like ethanol under reflux to yield the final hydrazinyl thiazole derivative of piperidin-4-one.

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Characterize the synthesized compounds using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure.

Conclusion and Future Perspectives

The piperidinyl thiazole scaffold represents a highly versatile and privileged structure in the realm of drug discovery. The derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Novel Mechanisms: Investigating new biological targets and signaling pathways modulated by piperidinyl thiazole derivatives.

-

Rational Drug Design: Employing computational and structure-based design strategies to develop next-generation compounds with enhanced efficacy and reduced off-target effects.

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical studies to translate their therapeutic potential into tangible clinical benefits.

The continued exploration of the chemical space around the piperidinyl thiazole nucleus holds immense promise for the discovery of innovative medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

- 1. amhsr.org [amhsr.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 17. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thiazoles and Thiazolidinones as COX/LOX Inhibitors [mdpi.com]

- 19. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the 4-(Piperidin-4-yl)thiazole Scaffold

An In-depth Technical Guide to the Derivatives and Analogs of 4-(Piperidin-4-yl)thiazole

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic, electron-rich thiazole moiety, provides an ideal framework for interacting with a diverse array of biological targets. The piperidine nitrogen offers a key point for modification, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, while the thiazole ring serves as a versatile anchor for various substituents, influencing target binding and potency.[1] This guide provides a comprehensive overview of the known derivatives and analogs of this scaffold, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

Core Synthetic Strategies: Building the Scaffold

The construction of the this compound core predominantly relies on the classical Hantzsch thiazole synthesis. This robust and versatile method involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our core scaffold, the key precursors are a protected piperidine-4-carbothioamide and an appropriate α-halocarbonyl compound. The choice of the N-protecting group on the piperidine ring (e.g., Boc, Cbz) is critical, as it must be stable to the reaction conditions and readily cleavable in a subsequent step to allow for further derivatization.

General Experimental Protocol: Hantzsch Thiazole Synthesis

-

Thioamide Formation: N-Boc-piperidine-4-carboxamide is treated with a thionating agent, such as Lawesson's reagent, in a dry, inert solvent like toluene or THF at elevated temperatures to yield N-Boc-piperidine-4-carbothioamide.

-

Cyclocondensation: The resulting thioamide is reacted with an α-haloketone or α-haloester (e.g., ethyl bromopyruvate) in a suitable solvent like ethanol or DMF.[2] The reaction is typically refluxed for several hours until completion, as monitored by TLC.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude product is extracted. Purification via column chromatography yields the protected 2,4-disubstituted thiazole derivative.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine amine, which serves as the key intermediate for further analog synthesis.[2]

Caption: General workflow for the synthesis of this compound analogs.

Therapeutic Applications and Derivative Classes

Anticancer Agents

The this compound scaffold has proven to be a fertile ground for the development of potent anticancer agents, targeting various mechanisms of tumorigenesis.

A series of 2-(piperidin-4-yl)-thiazole-4-carboxamides have been synthesized as simplified analogs of tubulysins, which are potent inhibitors of tubulin polymerization.[2] The rationale behind this design was to replace the complex tubuvaline (Tuv) fragment of the natural product with the more synthetically accessible thiazole-carboxamide moiety, while retaining key pharmacophoric features.

Structure-Activity Relationship (SAR):

-

Piperidine N-substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. Ureas derived from aromatic isocyanates, such as 3,4-dichlorophenyl isocyanate, showed the highest potency against breast cancer cell lines (MCF7).[2]

-

Carboxamide Moiety: The amide linkage at the C4 position of the thiazole ring is a key interaction point. Modifications at this position significantly impact cytotoxicity.

Quantitative Data: In Vitro Cytotoxicity

| Compound ID | R Group (on Piperidine N) | MCF7 IC₅₀ (µM)[2] |

| 5k | 4-Fluorophenyl-urea | 0.6 |

| 5m | 3,4-Dichlorophenyl-urea | 0.2 |

| Taxol | (Reference Drug) | <0.01 |

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate. Its inhibition is a promising strategy for cancer therapy. A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were designed based on the known GLS1 inhibitor BPTES.[3] This work showcases a bioisosteric replacement strategy, where the central biphenyl core of BPTES is replaced by a piperidinyl-thiadiazole scaffold.

Key Findings:

-

Compound 24y emerged as a potent and selective GLS1 inhibitor with an IC₅₀ of 68 nM.[3]

-

It exhibited over 220-fold selectivity for GLS1 compared to GLS2.[3]

-

In vivo studies showed that oral administration of compound 24y (100 mg/kg) resulted in significant tumor growth inhibition in A549 (40.9%) and HCT116 (42.0%) xenograft models.[3]

Agents for Neurodegenerative Disorders

The scaffold's ability to cross the blood-brain barrier and interact with CNS targets has been exploited in the development of agents for Alzheimer's disease (AD).

New thiazole-clubbed piperazine derivatives (a close analog to piperidine) have been designed as multi-target agents for AD. These compounds aim to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of β-amyloid (Aβ) peptides.[4]

SAR Insights:

-

The substitution pattern on the thiazole ring and the terminal phenyl ring of the piperazine side chain dictates the inhibitory potency and selectivity.

-

Compound 10 , with a specific substitution pattern, was the most potent human AChE inhibitor (IC₅₀ = 0.151 µM) and a strong human BuChE inhibitor (IC₅₀ = 0.135 µM).[4]

-

This compound also demonstrated significant Aβ₁₋₄₂ aggregation inhibition and neuroprotective effects in cell-based assays.[4]

Caption: Key structure-activity relationship (SAR) insights for different therapeutic classes.

Anti-Infective Agents

Systematic exploration of piperidinyl thiazole analogs, inspired by commercial fungicides like Oxathiapiprolin, has led to the discovery of novel agents with potent activity against oomycete pathogens such as Phytophthora infestans.[5] A bioisosteric replacement strategy was successfully used to identify new derivatives with robust control of oomycete diseases in both greenhouse and field trials.

Key Structural Modifications and Findings:

-

Piperidine Ring: Introduction of bicyclic piperidine systems maintained or improved activity.

-

Aryl Substituents: Sulfoximine-substituted aryl groups demonstrated a robust transfer of activity from in vitro assays to greenhouse conditions.[5]

-

Compounds P14 , P15 , and P25 provided excellent control of pathogens on potato, grape, and cucumber crops at low dose rates (20-30 g/hectare ) in field trials.[5]

Analgesic and Anti-inflammatory Agents

A series of new hydrazinyl thiazole derivatives of piperidin-4-one were synthesized and evaluated for analgesic activity.[6] The parent molecule was synthesized via a Mannich condensation reaction.

SAR Highlights:

-

The thiosemicarbazone intermediate showed good analgesic activity.

-

Among the cyclized thiazole derivatives, compounds containing electron-withdrawing (Bromo, -Br) and electron-donating (Methoxy, -OCH₃) groups on a terminal phenyl ring showed good pain-reducing properties, with the bromo-substituted derivative being the most potent.[6]

4,5-disubstituted-thiazolyl amides derived from 4-hydroxy-piperidine were synthesized and tested as anti-inflammatory and antioxidant agents.[7] The rationale is based on the well-established role of free radicals in the inflammatory process. Compounds with antioxidant properties are expected to protect against inflammation.

Experimental Protocol: Carrageenin-Induced Paw Edema

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The synthesized compounds are administered intraperitoneally at a specific dose.

-

Induction of Inflammation: 30 minutes after compound administration, 0.1 mL of 1% carrageenin solution is injected into the subplantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at hourly intervals for 3 hours.

-

Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group versus a control group.

The study found that both the anti-inflammatory and antioxidant activities were dependent on the specific structural characteristics of the synthesized compounds.[7]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its ability to be tailored for a wide range of biological targets, has led to the development of potent lead compounds in oncology, neurodegeneration, and agrochemistry. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel therapeutic targets, and employing advanced drug delivery strategies to enhance their efficacy and safety profiles. The continued exploration of this versatile core structure holds immense promise for the discovery of next-generation therapeutics.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comparative structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Profiling of 4-(Piperidin-4-yl)thiazole for Drug Discovery Applications

Introduction

The piperidinyl-thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antitumor and antifungal properties.[1][2][3] The specific molecule, 4-(Piperidin-4-yl)thiazole, represents a foundational structure within this class. Its development from a hit compound into a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—namely ionization (pKa), lipophilicity (logP/D), and solubility—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its bioavailability and therapeutic potential.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential physicochemical properties of this compound. More than a simple data sheet, this document offers an in-depth exploration of the scientific rationale behind property assessment and provides detailed, field-proven experimental protocols for their accurate determination. The methodologies described herein are designed to generate robust and reliable data, empowering informed decision-making throughout the drug discovery and development pipeline.

Section 1: Ionization and Lipophilicity Profile

The interplay between a molecule's ionization state and its lipophilicity is fundamental to its behavior in a biological system. For this compound, which possesses two basic nitrogen centers (the piperidine amine and the thiazole nitrogen), this relationship is particularly critical.

pKa (Ionization Constant)

The pKa is the pH at which a molecule is 50% ionized.[4] This parameter is paramount as it dictates the charge state of the compound in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the blood (pH ~7.4). The charge state directly influences solubility, cell membrane permeability, and the potential for ionic interactions with its biological target. This compound is expected to have two pKa values corresponding to its two basic centers.

Predicted Physicochemical Data

Specific experimental data for the parent this compound are not widely available in public literature. However, data for related structures and computational predictions provide a valuable starting point.

| Property | Predicted Value | Significance | Source |

| pKa₁ (Thiazole-related) | ~3.58 (for a related amino-thiazole) | The thiazole ring nitrogen is weakly basic. | [5] |

| pKa₂ (Piperidine) | ~8.0 - 10.0 (Typical for secondary amines) | The piperidine nitrogen is the primary basic center, likely protonated at physiological pH. | N/A |

| XLogP3 | ~3.5 (for a related structure) | Indicates moderate lipophilicity in its neutral state. | [6] |

Logical Relationship: pH and Ionization State of this compound

The following diagram illustrates how the protonation state of this compound changes with pH, based on its expected pKa values.

Caption: Ionization states of this compound across a pH gradient.

Experimental Protocol: pKa Determination by pH-Metric Titration

This method is considered a "gold standard" for its accuracy and ability to measure all pKa values within the pH 2-12 range.[4]

-

System Preparation & Calibration:

-

Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at a constant temperature (e.g., 25°C).

-

Prepare a standardized titrant, typically 0.1 M HCl and 0.1 M KOH.

-

-

Sample Preparation:

-

Accurately weigh ~1-2 mg of this compound and dissolve it in a solvent system.

-

Causality: For compounds with low aqueous solubility, a co-solvent like methanol or acetonitrile is required to maintain the compound in solution throughout the titration. The percentage should be kept as low as possible to minimize its effect on the apparent pKa.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength, which stabilizes pH readings.

-

-

Titration Procedure:

-

Initiate stirring and begin the titration. For a basic compound, start by titrating with standardized HCl from a high pH to a low pH (e.g., pH 12 to 2).

-

Follow this with a back-titration using standardized KOH from low pH to high pH.

-

The instrument adds small, precise aliquots of titrant and records the corresponding pH value after stabilization.

-

-

Data Analysis:

-

The instrument software plots the titration curve (pH vs. volume of titrant added).

-

The pKa values are determined computationally by fitting the data to the Henderson-Hasselbalch equation. The inflection points on the curve correspond to the pKa values. This self-validating system uses the complete dataset to derive the constants.

-

logP (Partition Coefficient) and logD (Distribution Coefficient)

Lipophilicity, or the "greasiness" of a molecule, is a key predictor of its ability to cross cellular membranes.[7]

-

LogP is the logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase.[7]

-

LogD is the logarithm of the partition ratio for all species (neutral and ionized) at a specific pH. For a basic compound like this compound, logD will be significantly lower than logP at pH values below its pKa, as the charged species will preferentially partition into the aqueous phase.

Experimental Workflow: Shake-Flask logP/D Determination

Caption: Workflow for the shake-flask method to determine logD.

Experimental Protocol: logD Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases and remains the benchmark for accuracy.[8][9]

-

Phase Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄).

-

Causality: Vigorously mix n-octanol and the aqueous buffer in a separatory funnel and allow them to separate. This pre-saturation of each phase with the other is critical to prevent volume changes during the actual experiment, which would introduce errors.

-

-

Partitioning:

-

Add a known volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each) to a vial.

-

Add a small amount of the test compound (typically from a concentrated stock solution in a solvent like DMSO, ensuring the final DMSO concentration is <1% to avoid co-solvent effects).

-

Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

-

-

Phase Separation and Sampling:

-

Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure a sharp, clean separation between the aqueous and n-octanol layers.

-

Carefully withdraw a precise aliquot from the center of each layer, avoiding the interface.

-

-

Quantification and Calculation:

-

Develop a sensitive and linear HPLC-UV or LC-MS method for quantifying the compound.

-

Create a calibration curve using standards of known concentrations.

-

Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) samples.

-

Calculate the distribution coefficient: logD = log₁₀([C]oct / [C]aq) .

-

Section 2: Aqueous Solubility Profile

Aqueous solubility is one of the most significant determinants of oral bioavailability.[10] For drug discovery programs, it is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a supersaturated solution (typically by adding a DMSO stock to an aqueous buffer). It is a high-throughput measurement used in early discovery to flag potentially problematic compounds.[11][12]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a solvent. It is a lower-throughput, more resource-intensive measurement that is crucial for lead optimization and formulation development.[10][13]

Causality: Kinetic solubility values are often higher than thermodynamic ones because the compound may initially remain in a supersaturated or amorphous state.[10] Relying solely on kinetic data can be misleading, as the compound may crash out of solution over time in vivo.

Experimental Workflow: Kinetic Solubility Assay (Nephelometry)

Caption: High-throughput workflow for kinetic solubility determination.

Experimental Protocol: Kinetic Solubility Assay

This method is designed for rapid screening of many compounds in early-stage discovery.[12][14]

-

Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Assay Plate Setup: In a 96-well microplate, add aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells. This rapid solvent shift creates a supersaturated solution.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Detection: Measure the amount of precipitate formed using laser nephelometry (light scattering) or turbidimetry (absorbance). The concentration at which precipitation is first detected is reported as the kinetic solubility.

-

Self-Validation: Include positive and negative controls on each plate (e.g., a known insoluble compound and a known soluble compound) to validate the assay performance.

Experimental Workflow: Thermodynamic Solubility Assay (Shake-Flask)

Caption: Gold-standard workflow for thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the true equilibrium solubility and is essential for lead optimization.[11][14]

-

Preparation: Add an excess amount of solid this compound (enough that some will visibly remain undissolved) to a glass vial.

-

Incubation: Add a precise volume of the desired aqueous buffer. Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours).

-

Equilibrium Confirmation: Causality: The long incubation time is necessary to ensure that the dissolution process has reached a true equilibrium. For rigorous studies, samples can be taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

-

Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample and then filtering the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard calibration curve. The resulting concentration is the thermodynamic solubility.

Section 3: Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its physical and chemical stability, dissolution rate, and solubility.

Melting Point (m.p.)

The melting point is the temperature at which a solid transitions to a liquid. It serves as a primary indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting point over a narrow range typically suggests a pure, crystalline substance. A higher melting point generally correlates with lower solubility, as more energy is required to break the crystal lattice. For some dicyclopropyl-thiazole compounds, melting points have been reported in the range of 138-147°C.[15]

Crystal Structure and Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, stability, and melting point.

-

Significance: An unstable polymorph might convert to a more stable, less soluble form over time, which could have disastrous consequences for the bioavailability and shelf-life of a drug product.

-

Characterization: X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystal.[16] Other techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are also used to identify and characterize different polymorphic forms. While no crystal structure for the parent this compound is publicly available, this analysis would be a critical step in its formal development.

Conclusion

This compound is a molecule of significant interest due to its foundational role in a class of biologically active compounds. Its physicochemical profile is characterized by two basic centers, leading to pH-dependent solubility and lipophilicity. The piperidine nitrogen is the dominant basic site, ensuring the molecule is predominantly charged and more soluble at physiological pH. However, its intrinsic lipophilicity in the neutral state suggests that membrane permeability is achievable.

A successful drug development campaign hinges on the early and accurate characterization of these properties. The protocols detailed in this guide for determining pKa, logD, and both kinetic and thermodynamic solubility represent the industry-standard methodologies required to build a comprehensive data package. By applying these rigorous, self-validating experimental systems, researchers can mitigate risks, identify potential liabilities early, and make data-driven decisions to guide the optimization of this compound and its analogues into successful therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide | 921926-21-8 [smolecule.com]

- 4. evotec.com [evotec.com]

- 5. 4-AMINO-2-(N-BOC-PIPERIDIN-4-YL)THIAZOLE CAS#: 1416725-84-2 [m.chemicalbook.com]

- 6. 4-(2-amino-1,3-thiazol-4-yl)-2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-1,3-thiazole-5-carboxylic acid | C19H20Cl2N6O4S2 | CID 25223619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. pKa and log p determination | PPTX [slideshare.net]

- 9. sid.ir [sid.ir]

- 10. ovid.com [ovid.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. enamine.net [enamine.net]

- 15. mdpi.com [mdpi.com]

- 16. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidinyl Thiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinyl thiazole motif has emerged as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of providing high-affinity ligands for a variety of biological targets. This guide provides a comprehensive technical review of the piperidinyl thiazole core, delving into its synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore its role in the development of agents targeting fatty acid amide hydrolase (FAAH) for analgesia, its application in creating potent antifungal agents like Oxathiapiprolin, and its growing importance in oncology through the inhibition of key kinases such as Aurora, CDK, and p38 MAP kinase. Furthermore, this guide will touch upon the potential of this scaffold in addressing neurodegenerative diseases. Detailed synthetic protocols, in-depth SAR analysis, and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively leverage the piperidinyl thiazole core in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are able to bind to multiple, unrelated biological targets with high affinity. The piperidinyl thiazole core perfectly embodies this concept. Its unique three-dimensional arrangement, combining a flexible piperidine ring with a rigid, aromatic thiazole moiety, allows for diverse functionalization and precise orientation of substituents to interact with various enzyme active sites and receptor binding pockets. This inherent versatility has led to the discovery of piperidinyl thiazole derivatives with a wide spectrum of pharmacological activities, making it a highly attractive starting point for drug discovery campaigns.[1][2] This guide will provide a deep dive into the chemistry and biology of this remarkable scaffold.

Synthetic Strategies for Assembling the Piperidinyl Thiazole Core

The construction of the piperidinyl thiazole scaffold can be approached through several synthetic routes, with the choice of method often depending on the desired substitution pattern. The two most prominent strategies are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely used method for the formation of the thiazole ring.[2][3] In the context of piperidinyl thiazoles, this typically involves the condensation of a piperidine-containing α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate [4]

-

Reaction Setup: A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.

-

Work-up: After cooling to room temperature, the mixture is poured into cold water.

-

Neutralization: The aqueous mixture is neutralized with a 10% sodium bicarbonate solution.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from water to yield the desired product.

Caption: Hantzsch thiazole synthesis workflow.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides an alternative route to 2-aminothiazole derivatives.[5][6] This method involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent. This can be a valuable strategy when the 2-amino functionality is desired on the thiazole ring.

Experimental Protocol: Cook-Heilbron Synthesis of 2-Methyl-5-aminothiazoles [7]

-

Reaction Setup: Aminoacetonitrile and ethyldithioacetate are combined in a suitable solvent.

-

Condensation and Cyclization: The reaction proceeds through a condensation and subsequent cyclization to form the 2-methyl-5-aminothiazole product.

Caption: Cook-Heilbron synthesis workflow.

Therapeutic Applications of the Piperidinyl Thiazole Scaffold

The versatility of the piperidinyl thiazole core is evident in the diverse range of therapeutic areas where its derivatives have shown significant promise.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Analgesia

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[8] Inhibition of FAAH leads to an increase in anandamide levels, which can produce analgesic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[9][10] Piperidinyl thiazole isoxazolines have been identified as highly potent and slowly reversible FAAH inhibitors.[8]

Mechanism of Action: These compounds act as mechanism-based inhibitors, forming a covalent adduct with the catalytic serine residue (Ser241) in the FAAH active site.[9] This covalent modification inactivates the enzyme, preventing the breakdown of anandamide.

Caption: Mechanism of FAAH inhibition.

Structure-Activity Relationship (SAR):

| R-group Position | Favorable Substitutions for FAAH Inhibition |

| Phenyl carbamate ring | Mono-substitution at the 2, 3, or 4-positions is well-tolerated. Di-substitution, especially at the 2,6-positions, significantly decreases affinity. |

| Isoxazoline ring | Bulky substitutions are generally not well-tolerated due to steric hindrance. |

| Piperidine ring | The piperidine ring plays a crucial role in positioning the molecule within the active site. |

Clinical Development: Several FAAH inhibitors have progressed to clinical trials for the treatment of pain, although with mixed results. For example, PF-04457845 underwent Phase II clinical trials for osteoarthritic pain.[9] While the clinical efficacy for this indication was not demonstrated, the development of FAAH inhibitors remains an active area of research for various neurological and psychiatric disorders.[11][12]

Experimental Protocol: FAAH Inhibition Assay (Fluorometric) [8]

-

Reagents: Human recombinant FAAH, fluorogenic substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide), test compounds, and assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the FAAH enzyme and the test compound. c. Pre-incubate to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time, which corresponds to substrate hydrolysis.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antifungal Agents: The Oxathiapiprolin Story

Oxathiapiprolin is a groundbreaking fungicide that features a piperidinyl thiazole isoxazoline core.[13][14] It exhibits exceptional activity against oomycete pathogens, which are responsible for devastating plant diseases.

Mechanism of Action: Oxathiapiprolin targets a novel fungal protein, the oxysterol-binding protein (OSBP).[15][16][17] OSBPs are involved in lipid transport and signaling. By inhibiting OSBP, oxathiapiprolin disrupts essential cellular processes in the pathogen, leading to its death.

SAR: The piperidine and thiazole rings are crucial for the antifungal activity of oxathiapiprolin. Modifications to these core structures often lead to a significant decrease in efficacy.

Kinase Inhibitors in Oncology

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. The piperidinyl thiazole scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

3.3.1. Aurora Kinase Inhibitors: Aurora kinases are essential for cell division, and their overexpression is common in many cancers. Aminothiazole derivatives have been identified as potent inhibitors of Aurora A kinase.[18][19]

SAR for Aurora Kinase Inhibition:

| R-group Position | Favorable Substitutions for Aurora A Inhibition |

| Aniline group | Modifications considering electrostatic, hydrophobic, and hydrogen bond properties can significantly influence inhibitory activity. |

| Thiazole C2-position | Introduction of amino functionalities can enhance potency. |

3.3.2. Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical for cell cycle progression, and their inhibitors are a major class of anticancer drugs. N-Acyl-2-aminothiazoles and 2-anilino-4-(thiazol-5-yl)pyrimidines have been developed as potent CDK2 and CDK9 inhibitors, respectively.[20][21][22][23] BMS-387032, a piperidinecarboxamide-containing aminothiazole, is a selective CDK2 inhibitor that entered Phase I clinical trials.[20]

3.3.3. p38 MAP Kinase Inhibitors: p38 MAP kinase is involved in inflammatory responses and has been implicated in cancer. 4-Phenyl-5-pyridyl-1,3-thiazole derivatives have been identified as potent and orally active p38 MAP kinase inhibitors with anti-inflammatory activity.[24][25][26]

Experimental Protocol: In Vitro Kinase Assay [27][28][29]

-

Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (radiolabeled or for use with a detection antibody), test compounds, and kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at a controlled temperature for a specific duration. e. Stop the reaction.

-

Detection: Quantify the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, or an antibody-based detection method like ELISA or Western blot).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Caption: General workflow for an in vitro kinase inhibition assay.

Potential in Neurodegenerative Diseases

The piperidinyl thiazole scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Derivatives have been shown to inhibit cholinesterase, a key enzyme in the pathology of Alzheimer's.[30] Benzyl piperidine-linked diaryl thiazoles have demonstrated significant anti-cholinesterase activity.

Data Presentation

Table 1: Representative Piperidinyl Thiazole Derivatives and their Biological Activities

| Compound Class | Target | Key Compound Example | Biological Activity (IC50/Ki) | Therapeutic Area |

| Piperidinyl Thiazole Isoxazolines | FAAH | - | pM to nM range[8] | Analgesia |

| Piperidinyl Thiazole Isoxazolines | Oxysterol Binding Protein | Oxathiapiprolin | Highly potent against oomycetes[13] | Antifungal (Agrochemical) |

| Aminothiazoles | Aurora A Kinase | - | 79 nM[31] | Oncology |

| N-Acyl-2-aminothiazoles | CDK2 | BMS-387032 | 48 nM[20] | Oncology |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | - | 7 nM[21] | Oncology |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | - | Potent in vitro inhibition[24] | Anti-inflammatory, Oncology |

| Benzyl piperidine-linked diaryl thiazoles | Cholinesterase | - | 0.30 µM (AChE)[30] | Neurodegenerative Diseases |

Conclusion and Future Perspectives

The piperidinyl thiazole scaffold has unequivocally established its position as a privileged core in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have led to significant breakthroughs in various therapeutic areas. The journey from FAAH inhibitors for pain management to a novel class of fungicides and a plethora of kinase inhibitors for cancer therapy highlights the remarkable versatility of this scaffold.